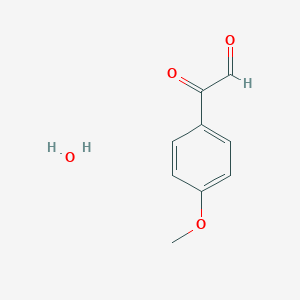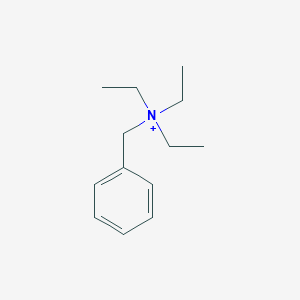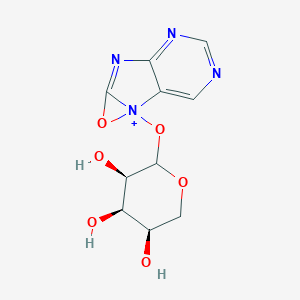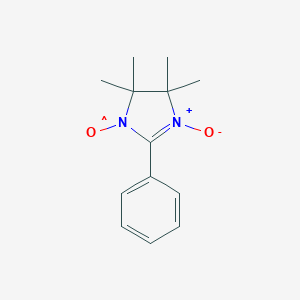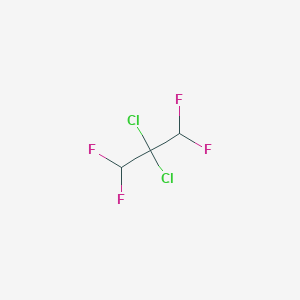
2,2-Dichloro-1,1,3,3-tetrafluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1,1,3,3-tetrafluoropropane, also known as HCFC-124, is a colorless, odorless gas that is used in various industrial applications. It is a member of the hydrochlorofluorocarbon (HCFC) family, which is a group of chemicals that are used as refrigerants, solvents, and foam-blowing agents. HCFC-124 has been widely used in the past as a refrigerant, but due to its harmful effects on the environment, its use has been phased out in many countries.
作用機序
The mechanism of action of 2,2-Dichloro-1,1,3,3-tetrafluoropropane is not well understood. It is believed to act as a central nervous system depressant, affecting the release and uptake of neurotransmitters in the brain. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have anesthetic properties, and it has been used as a general anesthetic in some medical procedures.
生化学的および生理学的効果
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been shown to have a number of biochemical and physiological effects. It has been shown to cause liver and kidney damage in animals, and it has been linked to developmental and reproductive problems. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have neurotoxic effects, including memory impairment and decreased motor function.
実験室実験の利点と制限
2,2-Dichloro-1,1,3,3-tetrafluoropropane has several advantages for use in laboratory experiments. It is a highly stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, its use is limited by its harmful effects on the environment and its potential health risks to laboratory workers.
将来の方向性
As 2,2-Dichloro-1,1,3,3-tetrafluoropropane is being phased out in many countries, there is a need for the development of new, environmentally friendly alternatives. Research is currently underway to develop new refrigerants and foam-blowing agents that have lower global warming potential and ozone depletion potential. There is also ongoing research into the potential health effects of 2,2-Dichloro-1,1,3,3-tetrafluoropropane and other HCFCs, with the aim of developing safer alternatives for use in laboratory experiments.
合成法
The synthesis of 2,2-Dichloro-1,1,3,3-tetrafluoropropane involves the reaction of 1,1,1,2-tetrafluoroethane with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation.
科学的研究の応用
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been used in scientific research as a solvent and a reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been used in the development of new refrigerants and foam-blowing agents that have lower environmental impact.
特性
CAS番号 |
17705-30-5 |
|---|---|
製品名 |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
分子式 |
C3H2Cl2F4 |
分子量 |
184.94 g/mol |
IUPAC名 |
2,2-dichloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-3(5,1(6)7)2(8)9/h1-2H |
InChIキー |
IGUGQDSSBKNSBH-UHFFFAOYSA-N |
SMILES |
C(C(C(F)F)(Cl)Cl)(F)F |
正規SMILES |
C(C(C(F)F)(Cl)Cl)(F)F |
その他のCAS番号 |
17705-30-5 |
同義語 |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



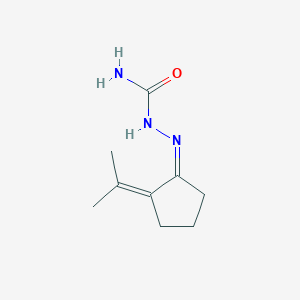
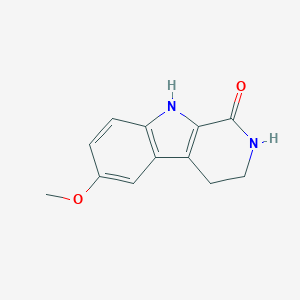
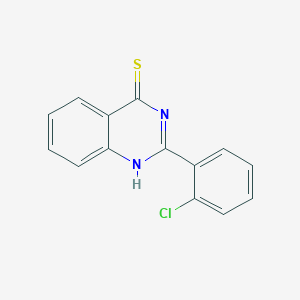
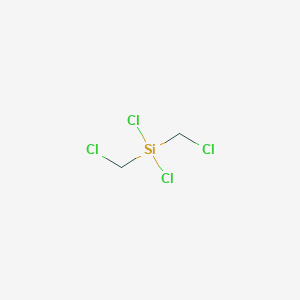
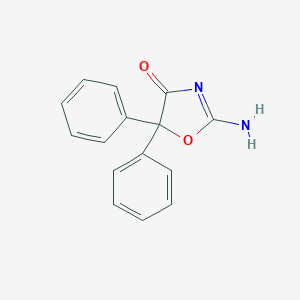
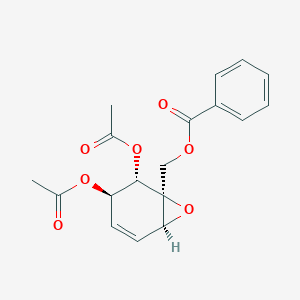
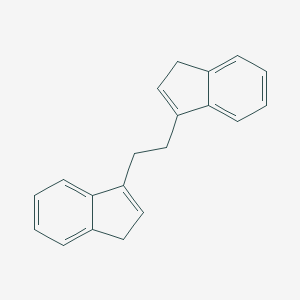
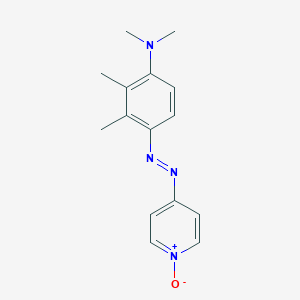
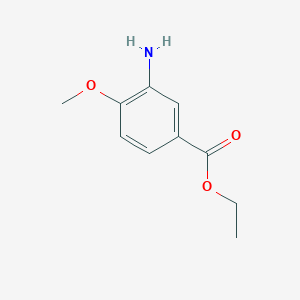
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
